molecular formula C16H18N4OS2 B2528686 2-(4-Methylpiperidin-1-yl)-2-oxoethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide CAS No. 374693-57-9

2-(4-Methylpiperidin-1-yl)-2-oxoethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide

Numéro de catalogue: B2528686
Numéro CAS: 374693-57-9
Poids moléculaire: 346.47
Clé InChI: RUYSMPJYEJBJPC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound, with the molecular formula C₁₆H₁₈N₄OS₂ and molar mass 346.47 g/mol, features a fused [1,2,4]triazolo[3,4-b][1,3]benzothiazole core linked to a 4-methylpiperidinyl moiety via a sulfide and oxoethyl bridge. Its density is predicted to be 1.48±0.1 g/cm³, and the pKa is 0.82±0.40, suggesting moderate lipophilicity and weak acidity . The structural uniqueness lies in the combination of a bicyclic heteroaromatic system with a piperidine-derived substituent, which may enhance membrane permeability and target binding in biological systems.

Propriétés

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS2/c1-11-6-8-19(9-7-11)14(21)10-22-15-17-18-16-20(15)12-4-2-3-5-13(12)23-16/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYSMPJYEJBJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(4-Methylpiperidin-1-yl)-2-oxoethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of the compound involves several steps, typically starting from commercially available precursors. The general synthetic route includes:

  • Formation of the Triazole Ring : The initial step involves the synthesis of the triazole moiety through cyclization reactions.
  • Introduction of the Benzothiazole Unit : The benzothiazole structure is integrated into the molecule via nucleophilic substitution reactions.
  • Sulfide Formation : The final product is obtained by introducing a sulfide group, which enhances the biological activity.

Antimicrobial Activity

Research indicates that compounds containing piperidine and benzothiazole moieties exhibit significant antibacterial properties. In a study evaluating various derivatives, it was found that compounds similar to 2-(4-Methylpiperidin-1-yl)-2-oxoethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide demonstrated effective inhibition against a range of bacterial strains including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics like ciprofloxacin and ketoconazole .

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. Studies have shown that triazole derivatives can induce apoptosis in cancer cells through various mechanisms including the modulation of cell cycle progression and inhibition of specific oncogenic pathways .

The biological activity of 2-(4-Methylpiperidin-1-yl)-2-oxoethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide is attributed to its ability to interact with specific molecular targets in cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It may also modulate receptor functions critical for cell survival and growth.

Study 1: Antibacterial Evaluation

A comprehensive study screened a series of similar compounds for antibacterial activity. The results indicated that derivatives with piperidine and triazole functionalities exhibited potent antibacterial effects against multi-drug resistant strains. The study highlighted the importance of structural modifications in enhancing biological activities .

Study 2: Anticancer Screening

In another investigation focused on anticancer properties, researchers utilized multicellular spheroid models to evaluate the efficacy of various compounds including our target molecule. The findings revealed that these compounds could significantly reduce tumor growth and promote apoptosis in cancer cells through targeted mechanisms .

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that compounds containing the benzothiazole and triazole frameworks exhibit significant antimicrobial properties. For instance, derivatives of benzothiazoles have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of the triazole ring enhances these effects, making such compounds promising candidates for the development of new antibiotics .

Anti-Cancer Properties

The compound's structural characteristics suggest potential anti-cancer activity. Studies on related triazole derivatives have shown efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. The mechanism often involves interference with tubulin polymerization and cell cycle arrest, which are critical pathways in cancer progression .

Anti-inflammatory Effects

Compounds similar to 2-(4-Methylpiperidin-1-yl)-2-oxoethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide have demonstrated anti-inflammatory properties in vitro and in vivo. These effects are attributed to the ability of the compound to inhibit pro-inflammatory cytokines and modulate immune responses .

Case Study 1: Antibacterial Activity

A study evaluated various derivatives of benzothiazoles for their antibacterial efficacy against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with triazole substitutions exhibited higher potency compared to their non-triazole counterparts. This suggests that the presence of the triazole moiety significantly enhances antibacterial activity .

Case Study 2: Anti-Cancer Screening

In another investigation focusing on anti-cancer potential, several synthesized triazolo-benzothiazoles were tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that certain derivatives led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Triazolobenzothiazole derivatives exhibit diverse bioactivities depending on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reported Bioactivity
2-(4-Methylpiperidin-1-yl)-2-oxoethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide C₁₆H₁₈N₄OS₂ 346.47 4-Methylpiperidinyl, oxoethyl sulfide Not explicitly stated
[1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl acetonitrile C₁₀H₆N₄S₂ 246.31 Acetonitrile group Intermediate for further synthesis
Tricyclazole (5-Methyl-1,2,4-triazolo[3,4-b][1,3]benzothiazole) C₉H₇N₃S 189.24 Methyl group Antifungal (rice blast control)
3-(α-Naphthylmethylene)-6-alkyl triazolothiadiazoles Varies ~300–400 α-Naphthyl, alkyl/aryl Antimicrobial, plant growth regulation
N-(2-Naphthyl)-2-(triazolobenzothiazol-3-ylsulfanyl)acetamide C₂₀H₁₅N₅OS₂ 405.49 Naphthyl acetamide No explicit data; likely high lipophilicity

Key Findings

Core Structure Influence :

  • The fused triazolobenzothiazole core is critical for bioactivity. For example, tricyclazole’s antifungal action is attributed to inhibition of melanin biosynthesis in Magnaporthe oryzae .

Bioactivity Modulation: Pyridyl-substituted triazolothiadiazoles (e.g., 3-(3-pyridyl) derivatives) exhibit vasodilatory activity, while naphthyl-substituted analogs show antimicrobial effects .

Synthetic Accessibility :

  • The acetonitrile derivative (C₁₀H₆N₄S₂) serves as a versatile intermediate for synthesizing sulfide-linked analogs via nucleophilic substitution .

Biological Spectrum :

  • Compounds with bulkier substituents (e.g., naphthyl or biphenyl groups) often display broader antimicrobial activity but may suffer from reduced solubility .

Research Implications and Limitations

  • Gaps in Data : The target compound’s specific bioactivity remains uncharacterized in the provided evidence, necessitating further studies (e.g., antimicrobial or kinase inhibition assays).
  • Structural Optimization : Evidence suggests that balancing lipophilicity (via alkyl/aryl groups) and polarity (via sulfides or amides) is crucial for enhancing drug-like properties .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what critical reaction parameters influence yield?

The synthesis typically involves cyclization of hydrazine intermediates (e.g., oxidative ring closure) or multi-step reactions starting from pyrazole or triazole precursors. Key steps include:

  • Use of sodium hydride in toluene for deprotonation .
  • Oxidative agents like sodium hypochlorite in ethanol for "greener" cyclization .
  • Purification via alumina chromatography or HPLC to ensure purity . Critical parameters: Reaction temperature (room temperature for oxidations), solvent polarity (DMF for nucleophilic substitutions), and stoichiometric control of reagents like LiH in coupling steps .

Q. What spectroscopic and chromatographic methods confirm the structure and purity of this compound?

Routine methods include:

  • 1H NMR and IR spectroscopy to verify functional groups (e.g., sulfide bonds, carbonyl stretches) .
  • Elemental analysis for quantitative composition validation .
  • HPLC with UV detection to assess purity (>95% required for biological assays) .
  • Mass spectrometry (EI-MS) for molecular ion confirmation .

Q. What in vitro assays are suitable for initial evaluation of antimicrobial or antifungal activity?

Standardized protocols include:

  • Broth microdilution (CLSI guidelines) to determine MIC values against bacterial/fungal strains .
  • Agar diffusion assays for zone-of-inhibition screening .
  • Enzyme inhibition studies targeting fungal CYP51 (14-α-demethylase) using recombinant 3LD6 protein .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during intermediate characterization?

Discrepancies in NMR/IR data may arise from tautomerism or regioisomeric by-products. Strategies include:

  • 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations .
  • X-ray crystallography for unambiguous structural confirmation of crystalline intermediates .
  • High-resolution MS to distinguish isobaric species .

Q. What strategies optimize regioselectivity in triazole ring formation to minimize by-products?

Regioselectivity challenges in heterocyclic synthesis can be addressed via:

  • Lewis acid catalysts (e.g., ZnCl₂) to direct cyclization .
  • Solvent polarity modulation (e.g., DMF vs. ethanol) to stabilize transition states .
  • Temperature gradients (e.g., reflux vs. room temperature) to control reaction kinetics .

Q. How should dose-response experiments address IC50 discrepancies across studies?

To ensure reproducibility:

  • Use standardized cell lines (e.g., ATCC strains) and growth media .
  • Include positive controls (e.g., fluconazole for antifungal assays) to normalize data .
  • Perform triplicate independent experiments with statistical validation (e.g., ANOVA) .

Q. What molecular docking approaches predict interactions with fungal CYP51 enzymes?

Validated methodologies include:

  • AutoDock Vina or Schrödinger Suite for docking simulations using PDB structure 3LD6 .
  • Molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time .
  • Free energy calculations (MM/PBSA) to quantify interaction energies .

Methodological Tables

Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsPurposeReference
CyclizationNaOCl, EtOH, RT, 3hOxidative ring closure
CouplingLiH, DMF, 4–6hSulfide bond formation
PurificationAlumina chromatographyRemove polar by-products

Table 2: Biological Assay Parameters

Assay TypeTargetKey MetricsReference
Broth microdilutionCandida albicansMIC (µg/mL)
CYP51 inhibition3LD6 enzymeIC50 (nM), ΔG binding (kcal/mol)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.